N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
Description
N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide is a complex organic compound featuring an indole core, a piperidine ring, and an oxadiazole moiety
Properties
IUPAC Name |
N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-3-21-19(27)26-11-8-14-4-5-16(12-17(14)26)23-20(28)25-9-6-15(7-10-25)18-22-13(2)24-29-18/h4-5,12,15H,3,6-11H2,1-2H3,(H,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJMTARIACABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C1C=C(C=C2)NC(=O)N3CCC(CC3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Final Coupling: The final step involves coupling the indole, piperidine, and oxadiazole fragments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the oxadiazole ring can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands. It can be used to probe the activity of various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The indole core can mimic natural ligands, allowing the compound to bind to receptors and enzymes. The piperidine ring can enhance binding affinity, while the oxadiazole moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
- N-ethyl-6-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
- N-ethyl-6-[[4-(3-methyl-1,2,4-triazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, differentiates it from similar compounds and may impart unique reactivity and binding characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
